Introduction: The Azetidine Scaffold in Medicinal Chemistry
Introduction: The Azetidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its incorporation into molecular architectures can impart favorable pharmacokinetic properties.[1] Specifically, chiral 2,3-disubstituted azetidines are crucial components in a variety of biologically active compounds and serve as valuable chiral building blocks in asymmetric synthesis.[1] This guide focuses on a key derivative, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, detailing its chemical identity, properties, synthesis, and applications.
The Boc-protected azetidine structure is highly valued by medicinal chemists as it provides a versatile scaffold for creating complex molecular architectures, aiding in the exploration and development of novel therapeutic agents.[2] The inherent ring strain of the azetidine ring enables its use in demanding chemical reactions.[2]
Core Compound Identification
The specific compound of interest is the tert-butyl ester of (2R)-2-methyl-3-oxoazetidine-1-carboxylic acid.
Below is a 2D structural representation of the molecule.
Caption: 2D structure of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for designing synthetic routes and for the analytical characterization of the compound.
| Property | Value | Source |
| Physical Form | Solid or semi-solid or liquid | [7] |
| Purity | ≥97% | [7] |
| Storage Temperature | Inert atmosphere, room temperature | [7] |
| InChI Key | OPQMXTJLDQEDTI-ZCFIWIBFSA-N | [7] |
| SMILES | CC1N(CC1=O)C(=O)OC(C)(C)C | [8] |
Synthesis Strategies
One common approach involves the construction of the β-lactam (azetidin-2-one) ring.[9] Methods such as [2+2] cycloaddition reactions and Wolff rearrangements are often employed.[9][10] The Wolff rearrangement of diazo tetramic acids, in particular, provides a versatile route to 2-oxoazetidine-3-carboxylic acid derivatives.[9][10]
The synthesis of the related, unsubstituted tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of the corresponding 3-hydroxyazetidine precursor.[11][12] A common method is the Swern oxidation or a TEMPO-catalyzed oxidation.[11][12] The synthesis of the chiral 2-methyl substituted analogue likely involves a stereoselective synthesis or the resolution of a racemic mixture.
A plausible synthetic workflow is outlined in the diagram below.
Caption: Generalized synthetic workflow for chiral 2-methyl-3-oxoazetidines.
Applications in Drug Discovery and Medicinal Chemistry
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate and related azetidinones are valuable intermediates in the synthesis of complex pharmaceutical agents. The azetidine ring can act as a rigid scaffold, and the substituents can be modified to optimize biological activity and pharmacokinetic profiles.
The related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[2][11] This highlights the importance of the 3-oxoazetidine-1-carboxylate scaffold in the development of modern therapeutics. The introduction of a methyl group at the 2-position, and with a specific stereochemistry, allows for the exploration of new chemical space and the development of next-generation drug candidates with improved potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[13][14]
Conclusion
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its unique structural features and reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in a research and development setting.
References
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Appretech Scientific Limited. benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. [Link]
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Pharmaffiliates. Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. [Link]
-
National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. [Link]
-
Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. [Link]
-
NextSDS. tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. [Link]
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Beilstein Journal of Organic Chemistry. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. [Link]
-
National Center for Biotechnology Information. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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